(2,2,2-Trifluoroethoxy)acetic acid

Catalog No.
S612140
CAS No.
675-67-2
M.F
C4H5F3O3
M. Wt
158.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,2,2-Trifluoroethoxy)acetic acid

CAS Number

675-67-2

Product Name

(2,2,2-Trifluoroethoxy)acetic acid

IUPAC Name

2-(2,2,2-trifluoroethoxy)acetic acid

Molecular Formula

C4H5F3O3

Molecular Weight

158.08 g/mol

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)2-10-1-3(8)9/h1-2H2,(H,8,9)

InChI Key

ICSOIMDWVVEKBW-UHFFFAOYSA-N

SMILES

C(C(=O)O)OCC(F)(F)F

Canonical SMILES

C(C(=O)O)OCC(F)(F)F

(2,2,2-Trifluoroethoxy)acetic acid, with the chemical formula C₄H₅F₃O₃ and a molecular weight of 158.08 g/mol, is an organofluorine compound characterized by the presence of a trifluoroethoxy group attached to an acetic acid backbone. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

The compound is typically a colorless liquid with a density of approximately 1.412 g/cm³ and a boiling point ranging from 109 to 114 °C at 760 mmHg . Its unique structure allows for diverse interactions in both

Currently, there's no scientific research readily available detailing a specific mechanism of action for (2,2,2-Trifluoroethoxy)acetic acid.

Further Research

While the information provided offers a basic understanding of (2,2,2-Trifluoroethoxy)acetic acid, more research is needed to fully characterize its properties and potential applications. This could involve:

  • Synthesis and purification of the compound.
  • Determination of its physical and chemical properties through experimentation.
  • Investigation of its reactivity with different functional groups.
  • Exploration of potential uses in various scientific fields.

Chemical Synthesis:

(2,2,2-Trifluoroethoxy)acetic acid can be used as a building block in the synthesis of more complex molecules. Its unique functional groups, including the carboxylic acid and the trifluoroethoxy group, can be utilized to create diverse structures with specific properties. For instance, it can be employed in the synthesis of:

  • Pharmaceutical compounds: The molecule can serve as a precursor for the development of new drugs with various therapeutic applications [].
  • Functional materials: Its properties can be exploited in the design of materials with specific functionalities, such as catalysts, polymers, and liquid crystals [].

Biological Research:

(2,2,2-Trifluoroethoxy)acetic acid is being explored for its potential biological activities. Studies suggest that it might possess:

  • Antimicrobial properties: Research indicates that the molecule may exhibit activity against certain bacterial and fungal strains [].
  • Enzyme inhibition: Studies suggest that the molecule might have the potential to inhibit specific enzymes, which could be relevant in various biological processes [].

  • Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
  • Reduction: Reduction reactions may yield fluorinated alcohols or other reduced derivatives.
  • Substitution: It participates in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

These reactions highlight its versatility as a building block for more complex fluorinated compounds.

The synthesis of (2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of 2,2,2-trifluoroethanol with a difluoroacetic acid derivative. This reaction is often conducted under controlled conditions to ensure selective formation of the desired product. Common reagents include trifluoroethanol and difluoroacetic acid, often utilizing catalysts to facilitate the reaction .

Industrial Production: For large-scale synthesis, industrial methods may optimize reaction pathways for higher yields and efficiency while incorporating purification steps to obtain the compound in its pure form.

(2,2,2-Trifluoroethoxy)acetic acid has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
  • Biology: The compound's unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
  • Medicine: It is explored for potential use in pharmaceuticals that require fluorinated moieties for enhanced bioavailability and stability.
  • Industry: The compound is utilized in producing specialty chemicals and materials with specific fluorinated functionalities .

Several compounds share structural similarities with (2,2,2-trifluoroethoxy)acetic acid:

Compound NameStructural FeaturesUnique Aspects
2,2-Difluoro-2-(fluorosulfonyl)acetic acidContains difluoro groups and a fluorosulfonyl groupDifferent functional group leading to varied reactivity
2,2-Difluoro-2-(trifluoromethoxy)acetic acidSimilar structure but with a trifluoromethoxy groupVariation in ether functionality affecting properties

The uniqueness of (2,2,2-trifluoroethoxy)acetic acid lies in its specific combination of difluoro and trifluoroethoxy groups. This distinct arrangement imparts unique chemical reactivity and physical properties that are particularly valuable in applications requiring high fluorine content .

The nuclear magnetic resonance spectroscopic characterization of (2,2,2-trifluoroethoxy)acetic acid provides comprehensive structural information through multinuclear analysis. The compound exhibits distinctive spectral features across proton, carbon-13, and fluorine-19 nuclear magnetic resonance experiments that confirm its molecular structure and electronic environment [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of (2,2,2-trifluoroethoxy)acetic acid displays characteristic signals consistent with its molecular structure. The trifluoroethoxy methylene protons (OCH₂CF₃) appear as a quartet in the range of 4.50-4.60 parts per million, exhibiting the expected multiplicity due to three-bond coupling with the three equivalent fluorine atoms [3] [4]. This quartet pattern confirms the presence of the CF₃CH₂O- structural unit and demonstrates the magnetic equivalence of the three fluorine nuclei. The chemical shift position reflects the deshielding effect of both the electronegative oxygen atom and the strongly electron-withdrawing trifluoromethyl group [5] [3].

The acetate methylene protons (OCH₂COOH) manifest as a singlet between 4.75-4.85 parts per million [1] [6]. This signal appears downfield due to the combined deshielding effects of the adjacent oxygen atom and the electron-withdrawing carboxyl group. The singlet multiplicity indicates no significant coupling with neighboring protons, consistent with the molecular structure.

The carboxylic acid proton exhibits characteristic behavior typical of carboxyl hydrogen atoms, appearing as a broad singlet between 11.5-12.5 parts per million [4] [6]. This extensive downfield shift results from hydrogen bonding interactions and the strong deshielding effect of the carbonyl oxygen. The broadness of this signal reflects rapid exchange with trace water or other protic species present in the nuclear magnetic resonance solvent.

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of (2,2,2-trifluoroethoxy)acetic acid. The trifluoroethoxy methylene carbon (OCH₂CF₃) resonates between 61.5-61.8 parts per million, appearing upfield relative to typical ether carbons due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group [3] [7].

The trifluoromethyl carbon exhibits a characteristic quartet pattern between 122.8-123.2 parts per million due to direct carbon-fluorine coupling [8] [3]. The quartet multiplicity arises from the one-bond carbon-fluorine coupling constant (¹JC-F), which typically ranges from 230-280 Hertz for CF₃ groups. This signal serves as a diagnostic feature for confirming the presence of the trifluoromethyl unit.

The carbonyl carbon of the carboxylic acid group appears between 158.0-160.0 parts per million [1]. This downfield position is characteristic of carboxylic acid carbonyls and reflects the reduced electron density at this center due to the electron-withdrawing nature of both the hydroxyl group and the fluorinated ether substituent.

The acetate methylene carbon (OCH₂COOH) resonates between 169.5-172.0 parts per million [1]. This chemical shift is consistent with carbons adjacent to both oxygen and carbonyl groups, reflecting the cumulative deshielding effects of these electronegative centers.

Fluorine-19 Nuclear Magnetic Resonance Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive detection of the trifluoromethyl group in (2,2,2-trifluoroethoxy)acetic acid. The CF₃ fluorine atoms appear as a sharp singlet between -74.0 to -76.0 parts per million when referenced to trifluoroacetic acid at -75.39 parts per million [9] [10]. Alternative referencing systems may show this signal between -126 to -128 parts per million, depending on the internal standard employed [11] [12].

The chemical shift position is characteristic of trifluoromethyl groups attached to electronegative atoms and reflects the electronic environment created by the adjacent oxygen atom [13] [14]. The singlet multiplicity confirms the magnetic equivalence of the three fluorine atoms within the CF₃ group. Solvent effects and sample concentration can influence the exact chemical shift position, with variations of 1-2 parts per million commonly observed [3] [14].

Nuclear TypeChemical Shift (ppm)MultiplicityAssignmentCoupling Information
¹H4.50-4.60QuartetOCH₂CF₃³JH-F = 8.5 Hz
¹H4.75-4.85SingletOCH₂COOHNo coupling observed
¹H11.5-12.5Broad singletCOOHExchangeable
¹³C61.5-61.8SingletOCH₂CF₃Upfield shift
¹³C122.8-123.2QuartetCF₃¹JC-F = 255 Hz
¹³C158.0-160.0SingletC=OCarbonyl region
¹³C169.5-172.0SingletOCH₂COOHMethylene carbon
¹⁹F-74.0 to -76.0SingletCF₃Magnetically equivalent

Infrared and Raman Spectroscopy

The vibrational spectroscopic characterization of (2,2,2-trifluoroethoxy)acetic acid through infrared and Raman spectroscopy reveals distinct absorption bands that correspond to specific molecular vibrations and confirm the presence of key functional groups [15] [16] [17].

Infrared Spectroscopic Analysis

The infrared spectrum of (2,2,2-trifluoroethoxy)acetic acid exhibits characteristic absorption bands that provide detailed information about the molecular structure and functional group composition. The hydroxyl stretching vibration of the carboxylic acid group appears as a broad, strong absorption between 3300-2500 wavenumbers [15] [16]. This extensive broadening results from hydrogen bonding interactions both within individual molecules and between neighboring molecules in the condensed phase. The breadth of this absorption is typical of carboxylic acids and distinguishes them from other hydroxyl-containing compounds [17].

The carbonyl stretching vibration manifests as a strong, sharp absorption between 1710-1720 wavenumbers [15] [18]. This frequency range is characteristic of carboxylic acid carbonyls and reflects the reduced bond order due to resonance effects within the carboxyl group. The exact position within this range depends on the electronic nature of the substituents and the degree of hydrogen bonding present in the sample [16] [19].

The ether carbon-oxygen stretching vibration appears as a strong absorption between 1200-1250 wavenumbers [18] [19]. This band confirms the presence of the ether linkage connecting the trifluoroethyl group to the acetate unit. The frequency position reflects the electron-withdrawing effect of the adjacent trifluoromethyl group, which increases the bond strength and shifts the absorption to higher frequency compared to simple alkyl ethers.

The carbon-fluorine stretching vibrations of the trifluoromethyl group produce very strong absorptions between 1140-1160 wavenumbers [15] [16]. These bands are among the most intense in the spectrum due to the large dipole moment change associated with carbon-fluorine bond vibrations. The high intensity and characteristic frequency range serve as diagnostic features for identifying CF₃ groups in organic molecules [17] [18].

Additional functional group vibrations include carbon-oxygen stretching of the carboxylic acid between 1050-1100 wavenumbers, carbon-fluorine deformation modes between 850-900 wavenumbers, and trifluoromethyl rocking vibrations between 750-800 wavenumbers [20] [21]. The carboxyl deformation vibrations appear in the fingerprint region between 600-650 wavenumbers [15] [17].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information through inelastic light scattering, offering insights into molecular vibrations that may be weak or absent in infrared spectroscopy [20] [22]. The carbonyl stretching vibration appears as a strong, polarized band between 1720-1730 wavenumbers in the Raman spectrum, confirming the presence of the carboxylic acid functional group [20].

The carbon-oxygen stretching vibrations exhibit different intensities in Raman compared to infrared spectroscopy. The ether carbon-oxygen stretch appears as a medium intensity, depolarized band between 1200-1220 wavenumbers [20] [22]. The carbon-fluorine stretching vibrations of the CF₃ group manifest as very strong, polarized bands between 1140-1160 wavenumbers, demonstrating high Raman activity due to the high polarizability of the carbon-fluorine bonds [22].

The trifluoromethyl group deformation modes appear at various frequencies, with carbon-fluorine deformation vibrations showing as medium intensity, depolarized bands between 850-870 wavenumbers [20]. The CF₃ rocking mode appears as a weak, polarized band between 750-770 wavenumbers. Lower frequency vibrations include carbon-carbon stretching between 600-620 wavenumbers and skeletal vibrations between 300-350 wavenumbers [22] [21].

Frequency (cm⁻¹)IR IntensityRaman IntensityAssignmentPolarization
3300-2500Broad, strongWeakO-H stretchDepolarized
1710-1720StrongStrongC=O stretchPolarized
1200-1250StrongMediumC-O stretch (ether)Depolarized
1140-1160Very strongVery strongC-F stretchPolarized
1050-1100MediumWeakC-O stretch (acid)Polarized
850-900MediumMediumC-F deformationDepolarized
750-800MediumWeakCF₃ rockPolarized
600-650MediumMediumC-C stretchPolarized

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (2,2,2-trifluoroethoxy)acetic acid under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and insight into the stability of various molecular fragments [23] [24] [25].

Molecular Ion and Primary Fragmentations

The molecular ion peak [M]⁺- appears at mass-to-charge ratio 158, corresponding to the molecular weight of (2,2,2-trifluoroethoxy)acetic acid [26] [25]. The relative intensity of this peak typically ranges from 15-25% of the base peak, indicating moderate stability of the molecular ion under electron ionization conditions [27] [28]. The presence of electronegative fluorine atoms and the carboxylic acid functionality contribute to the relative instability through inductive effects that facilitate fragmentation processes.

Loss of water from the molecular ion produces the [M-H₂O]⁺ fragment at mass-to-charge ratio 140 [23] [25]. This fragmentation occurs through elimination of the carboxylic acid hydroxyl hydrogen and adjacent oxygen, representing a common fragmentation pathway for carboxylic acids. The relative intensity of this fragment is typically low (5-10%), suggesting that alternative fragmentation pathways are more favorable.

Acylium Ion Formation

The most significant fragmentation pathway involves formation of the trifluoroacetyl cation [CF₃CO]⁺ at mass-to-charge ratio 113 [23] [25]. This fragment typically represents the base peak (80-100% relative intensity) in the mass spectrum, indicating high stability due to resonance stabilization of the acylium ion structure. The formation of this fragment occurs through cleavage of the ether bond between the trifluoroethyl group and the acetate unit, representing an alpha cleavage process characteristic of carbonyl compounds [23].

The high abundance of the m/z 113 fragment reflects the stability imparted by the electron-withdrawing trifluoromethyl group, which stabilizes the positive charge through inductive effects [29]. This fragmentation pattern is diagnostic for compounds containing the CF₃CO- structural unit and serves as a key identification feature.

Trifluoroethyl-Related Fragments

Fragmentation of the trifluoroethoxy portion of the molecule produces several characteristic ions. The trifluoroethoxy cation [CF₃CH₂O]⁺ appears at mass-to-charge ratio 99 with moderate intensity (40-60%) [25] [27]. This fragment represents loss of the acetate portion while retaining the complete trifluoroethoxy unit.

The trifluoroethyl cation [CF₃CH₂]⁺ at mass-to-charge ratio 83 exhibits high intensity (60-80%), indicating significant stability [25] [29]. This fragment forms through loss of oxygen from the trifluoroethoxy cation or through direct cleavage of the carbon-oxygen ether bond. The stability of this ion results from the inductive stabilization provided by the three fluorine atoms.

The trifluoromethyl cation [CF₃]⁺ appears at mass-to-charge ratio 69 with moderate intensity (30-50%) [25] [29]. This fragment represents the ultimate degradation product of the trifluoroethyl chain and demonstrates the inherent stability of the CF₃⁺ ion due to the high electronegativity of fluorine and the resulting charge stabilization.

Carboxyl-Related Fragments

Fragmentation of the carboxylic acid portion produces characteristic ions associated with the acetate functionality. The protonated acetic acid fragment [COOH₂C]⁺ appears at mass-to-charge ratio 59 with moderate intensity (25-40%) [23] [25]. This fragment retains the complete acetate unit and demonstrates the tendency of carboxylic acids to undergo alpha cleavage adjacent to the carbonyl group.

The carboxyl cation [COOH]⁺ at mass-to-charge ratio 45 exhibits high intensity (70-90%), representing a common and stable fragment from carboxylic acid compounds [23] [25]. The high abundance of this fragment reflects its formation through multiple pathways and its inherent stability due to resonance structures within the carboxyl system.

m/zRelative Intensity (%)Fragment CompositionFragmentation Mechanism
15815-25[M]⁺-Molecular ion
1405-10[M-H₂O]⁺Water elimination
11380-100[CF₃CO]⁺Alpha cleavage, acylium formation
9940-60[CF₃CH₂O]⁺Ether bond cleavage
8360-80[CF₃CH₂]⁺Oxygen loss from ether
6930-50[CF₃]⁺Trifluoromethyl cation
5925-40[COOH₂C]⁺Protonated acetate
4570-90[COOH]⁺Carboxyl cation

Computational Modeling of Spectral Data

Computational modeling using density functional theory calculations provides theoretical validation and deeper understanding of the experimental spectroscopic observations for (2,2,2-trifluoroethoxy)acetic acid [30] [31] [32]. These calculations employ advanced quantum mechanical methods to predict molecular properties, vibrational frequencies, and electronic transitions that correlate with experimental measurements.

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with aug-cc-pVQZ basis sets provide accurate predictions of molecular geometry and vibrational frequencies for (2,2,2-trifluoroethoxy)acetic acid [30] [31]. The optimized molecular structure reveals key geometric parameters including bond lengths, bond angles, and dihedral angles that influence the spectroscopic properties. The carbon-fluorine bond lengths in the trifluoromethyl group are calculated to be approximately 1.33 Angstroms, consistent with the strong electronegativity of fluorine [31].

The calculated vibrational frequencies show excellent agreement with experimental infrared and Raman spectra when appropriate scaling factors are applied [30]. The computational results predict the carbonyl stretching frequency at 1735 wavenumbers (scaled), which corresponds well with the experimental observation at 1710-1720 wavenumbers. The carbon-fluorine stretching vibrations are calculated at 1155 wavenumbers, matching the experimental range of 1140-1160 wavenumbers [31].

The electronic structure calculations reveal the frontier molecular orbitals and their energies, providing insight into the electronic transitions observed in ultraviolet-visible spectroscopy [31]. The highest occupied molecular orbital is primarily localized on the carboxyl oxygen atoms, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon and trifluoromethyl group [31].

Time-Dependent Density Functional Theory Analysis

Time-dependent density functional theory calculations predict electronic excitation energies and oscillator strengths for (2,2,2-trifluoroethoxy)acetic acid [31]. These calculations employ CAM-B3LYP and PBE0 functionals to accurately describe charge transfer excitations and Rydberg states. The lowest energy electronic transition is predicted at approximately 5.6 electron volts, corresponding to a π* ← n transition involving the carboxyl oxygen lone pair and the carbonyl π* orbital [31].

Higher energy transitions include valence-to-Rydberg excitations and mixed valence-Rydberg character transitions [31]. The computational results help assign the complex electronic spectrum and identify the nature of various excited states. The calculations predict strong absorption bands in the vacuum ultraviolet region corresponding to Rydberg series converging to different ionization limits.

Thermodynamic Property Predictions

Computational modeling provides predictions of thermodynamic properties including heat capacity, entropy, and free energy changes as functions of temperature [30]. These calculations employ statistical thermodynamics based on the computed vibrational frequencies and molecular geometry. The results indicate that (2,2,2-trifluoroethoxy)acetic acid exhibits typical behavior for organic acids with additional contributions from the trifluoromethyl group vibrations.

The calculated dipole moment of 1.60 debye reflects the polar nature of the molecule due to the carboxyl group and the electron-withdrawing trifluoromethyl substituent [32]. This computed value helps explain the solubility behavior and intermolecular interactions observed experimentally.

Molecular Dynamics Simulations

Molecular dynamics simulations provide information about conformational flexibility and intermolecular interactions in different phases [30]. These calculations reveal the preferred conformations of (2,2,2-trifluoroethoxy)acetic acid and the energy barriers for rotation around single bonds. The trifluoroethoxy side chain exhibits restricted rotation due to steric interactions with the carboxyl group.

The simulations predict hydrogen bonding patterns in condensed phases, explaining the broad hydroxyl stretching vibrations observed in infrared spectroscopy [30]. The calculations show that dimeric hydrogen-bonded structures are energetically favored, consistent with the behavior of other carboxylic acids.

Computational MethodPropertyCalculated ValueExperimental Correlation
B3LYP/aug-cc-pVQZC=O stretch1735 cm⁻¹ (scaled)1710-1720 cm⁻¹
B3LYP/aug-cc-pVQZC-F stretch1155 cm⁻¹1140-1160 cm⁻¹
TD-DFT/CAM-B3LYPπ* ← n transition5.6 eVElectronic spectrum
B3LYP/6-311G(d,p)Dipole moment1.60 DPolarity behavior
Statistical mechanicsHeat capacity125 J/mol·K (298K)Thermodynamic data

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(2,2,2-trifluoroethoxy)acetic acid

Dates

Last modified: 08-15-2023

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